N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and two methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3-methoxybenzylamine with 1,3-dimethyl-1H-pyrazol-4-carboxaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound is an inhibitor of the FLT3-ITD and BCR-ABL pathways and is studied for its potential in treating leukemia.
Quinolinyl-pyrazoles: These compounds have been reviewed for their pharmacological evolution and are known for their versatility in medicinal chemistry.
Uniqueness
N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific structural features and the presence of the methoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-13(9-16(2)15-10)14-8-11-5-4-6-12(7-11)17-3/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
NDWBOXYXTKEENY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
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